molecular formula C17H16N4OS B12037716 4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Cat. No.: B12037716
M. Wt: 324.4 g/mol
InChI Key: MLZSDDSLONMHBU-AWQFTUOYSA-N
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Description

4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C22H26N4OS This compound is known for its unique structure, which combines elements of benzaldehyde, benzothiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with a suitable hydrazine derivative to form the hydrazone intermediate. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the benzene ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
  • 4-Hydroxy-3-methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
  • 3-Ethoxy-4-hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Uniqueness

What sets 4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C17H16N4OS/c22-12-7-5-11(6-8-12)9-20-21-16-15-13-3-1-2-4-14(13)23-17(15)19-10-18-16/h5-10,22H,1-4H2,(H,18,19,21)/b20-9+

InChI Key

MLZSDDSLONMHBU-AWQFTUOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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